N-(4-acetylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-Acetylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 2-oxo-1,2-dihydropyridine core substituted with a 4-methylbenzyl group at position 1 and a 4-acetylphenyl carboxamide moiety at position 2. Its synthesis typically involves condensation reactions of precursors such as N-(4-acetylphenyl)-2-cyanoacetamide with substituted arylidene derivatives under basic conditions (e.g., triethylamine catalysis), followed by cyclization to form the pyridin-2-one scaffold . The compound’s structure is confirmed via spectroscopic methods (IR, NMR, mass spectrometry) and melting point analysis .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-7-17(8-6-15)14-24-13-3-4-20(22(24)27)21(26)23-19-11-9-18(10-12-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTQOBKEGQQUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C_{17}H_{18}N_{2}O_{3}
- Molecular Weight : 298.34 g/mol
- IUPAC Name : N-(4-acetylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
This compound features a dihydropyridine core, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 15.625 to 125 μM against Gram-positive bacteria .
Anticancer Potential
Dihydropyridine derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway. For example, a related compound has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values in the low micromolar range .
Neuroprotective Effects
There is emerging evidence that dihydropyridine-based compounds may offer neuroprotective effects. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : These compounds may affect cellular signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of acetyl and methyl groups may enhance the compound's ability to scavenge free radicals.
Study 1: Antimicrobial Efficacy
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the phenyl ring significantly enhanced antimicrobial efficacy. The tested compound exhibited an MIC of 62.5 μM against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
Study 2: Anticancer Activity
In another research effort, a related dihydropyridine was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value of 10 μM in breast cancer cells, suggesting potential for development as an anticancer agent .
Study 3: Neuroprotection
Research focusing on neuroprotective properties revealed that a similar compound could reduce neuronal apoptosis induced by oxidative stress by up to 50% at concentrations as low as 5 μM, indicating its potential use in treating neurodegenerative diseases .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-acetylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound A ) with structurally related derivatives, emphasizing substituent effects, molecular properties, and reported biological activities:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity :
- Halogenation : Compound B incorporates 2-chloro-6-fluorobenzyl, which may improve metabolic stability and target binding compared to A ’s 4-methylbenzyl group . Halogen atoms often enhance lipophilicity and receptor affinity in medicinal chemistry .
- Aromatic Substituents : Compound C (BMS-777607) demonstrates that bulky substituents (e.g., 4-ethoxy-fluorophenyl) confer potent kinase inhibition, suggesting A ’s 4-acetylphenyl group could similarly engage in hydrogen bonding with enzymatic targets .
Position-Specific Modifications: C6 Methylation: Compound E highlights that a methyl group at C6 of the pyridinone ring modulates CB2 receptor pharmacology (e.g., switching between agonism and antagonism). A lacks this modification, implying distinct receptor selectivity .
Antimicrobial and Antiviral Context: While A’s direct activity is unreported, analogs like 4-(1-aryl-2-oxo-indol-3-ylideneamino)-benzenesulfonamides (from ) show potent antimicrobial effects. This suggests that A’s acetylphenyl and methylbenzyl groups may influence similar pathways if tested .
Agricultural Chemical analogs: Compound D’s structural similarity to boscalid (a fungicide) implies that A’s carboxamide-pyridinone scaffold could be explored for agrochemical applications, though substituent choice dictates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
